1-(2,2-Difluoropropyl)piperazine
Description
Properties
CAS No. |
1557697-43-4 |
|---|---|
Molecular Formula |
C7H14F2N2 |
Molecular Weight |
164.20 |
IUPAC Name |
1-(2,2-difluoropropyl)piperazine |
InChI |
InChI=1S/C7H14F2N2/c1-7(8,9)6-11-4-2-10-3-5-11/h10H,2-6H2,1H3 |
InChI Key |
KNXYFEARPACJJL-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)(F)F |
Canonical SMILES |
CC(CN1CCNCC1)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Fluorinated Piperazines
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
- Structure : Aromatic trifluoromethyl group at the meta position.
- Activity : High affinity for serotonin receptors (5-HT1B/1C), with variable effects on sympathetic nerve discharge (SND) in preclinical models .
- Applications : Historically used as a psychoactive substance, mimicking MDMA-like effects .
- Key Data: IC50 for 5-HT1B receptor binding: ~10 nM .
1-(2,2-Difluoropropyl)piperazine
- Structural Distinction : Aliphatic difluoropropyl chain instead of aromatic trifluoromethyl.
- Reduced receptor subtype selectivity compared to aromatic fluorinated analogs .
Chlorinated and Methoxy-Substituted Piperazines
1-(3-Chlorophenyl)piperazine (mCPP)
- Activity : Serotonin receptor agonist (5-HT1B/1C, 5-HT2) with stimulatory effects on SND in some studies .
- Applications : Used in neuropharmacology research; associated with anxiogenic effects in humans .
- Key Data :
1-(4-Methoxyphenyl)piperazine
Alkyl-Substituted Piperazines
1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP)
- Physicochemical Properties: pKa1 = 3.73, pKa2 = 7.98 . Water-soluble (miscible in H2O/ethanol), with applications as an organic amine desulfurization agent .
- Comparison : The hydroxyl groups in HEHPP enhance hydrophilicity, contrasting with the lipophilic difluoropropyl group in this compound.
Piperazines with Heteroaromatic Substituents
1-(2-Pyridyl)piperazine
- Applications : Used in peptide derivatization for mass spectrometry, improving ionization efficiency by 2–5× .
- Key Data : Derivatization yields >94% with carboxyl-containing peptides .
GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
Data Tables
Research Findings and Contradictions
- Receptor Selectivity : While 3-TFMPP primarily targets 5-HT1B/1C receptors, GBR 12909 analogs show high DAT affinity, indicating substituent-driven divergence in target engagement .
- Antimicrobial Activity: Piperazines with aryloxy groups (e.g., 1-(4-ethoxyphenyl)piperazine) inhibit Candida virulence, but non-substituted analogs lack efficacy even at high concentrations .
- Physicochemical Trade-offs : Fluorinated alkyl chains (e.g., difluoropropyl) may enhance CNS penetration but reduce aqueous solubility compared to hydroxylated analogs like HEHPP .
Q & A
Basic Research Question
- HPLC with Internal Standards : Validated for quantitative analysis of piperazine analogs in complex matrices (e.g., biological samples) using p-tolylpiperazine as an internal standard .
- Raman Microspectroscopy : Provides high-resolution spectra for distinguishing structural isomers (e.g., trifluoromethylphenyl vs. methoxyphenyl substituents). Optimal parameters: 20 mW laser power and 128–256 scans .
- Chromatographic Purity Assessment : Use reversed-phase columns (e.g., ODS-Hypersil) with isocratic elution to detect impurities like disubstituted piperazines .
How do structural modifications at specific positions of the piperazine ring affect binding affinity to biological targets?
Advanced Research Question
- Substituent Position Impact : Fluorine at the para-position of phenylpiperazine enhances serotonin receptor affinity, while meta-substituents (e.g., trifluoromethyl) alter dopamine transporter interactions .
- Electron-Withdrawing Groups : Fluorine or nitro groups increase metabolic stability but may reduce solubility. Ethoxy or methoxy groups improve pharmacokinetics via enhanced hydrogen bonding .
- Methodology : Perform molecular docking studies to predict binding modes and validate with radioligand displacement assays .
How can researchers resolve contradictions in biological activity data among structurally similar piperazine analogs?
Advanced Research Question
- Multivariate Analysis : Apply PCA and LDA to Raman spectral data to differentiate isomers (e.g., 2-TFMPP vs. 4-TFMPP) and correlate structural features with activity .
- Comparative SAR Studies : Systematically vary substituents (e.g., fluorine vs. chlorine) and assess activity across multiple assays (e.g., receptor binding, enzyme inhibition) .
- Data Normalization : Use internal controls (e.g., reference compounds with well-characterized activity) to minimize batch-to-batch variability .
What strategies optimize reaction conditions for synthesizing this compound derivatives with high purity?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps but require post-reaction extraction with methylene chloride to remove residues .
- Catalyst Optimization : Copper sulfate/sodium ascorbate systems improve yield in click chemistry (e.g., triazole formation) .
- Purification Protocols :
How can researchers address challenges in detecting trace-level piperazine derivatives in biological samples?
Advanced Research Question
- Sample Preparation : Acid hydrolysis or enzymatic digestion (e.g., proteinase K) to release analytes from hair or tissue matrices .
- Sensitivity Enhancement : Derivatize with electron-capturing groups (e.g., nitro or fluorophenyl moieties) for improved LC-MS/MS detection limits .
- Validation : Include recovery studies with spiked matrices and cross-validate using orthogonal techniques (e.g., GC-MS vs. Raman) .
What are the key differences in physicochemical properties between this compound and its analogs?
Basic Research Question
- LogP and Solubility : Fluorine substitution reduces logP compared to chlorophenyl analogs but increases hydrophobicity relative to hydroxyethyl derivatives .
- Stability : Difluoropropyl groups enhance resistance to oxidative metabolism compared to unfluorinated analogs .
- Analytical Differentiation : Use melting point analysis, NMR (¹⁹F signals), and FTIR to distinguish between regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
